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molecular formula C7H7ClN2O2 B1465996 Methyl 2-amino-6-chloronicotinate CAS No. 849805-25-0

Methyl 2-amino-6-chloronicotinate

Cat. No. B1465996
M. Wt: 186.59 g/mol
InChI Key: JEIXBBIBJBCFBI-UHFFFAOYSA-N
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Patent
US09023858B2

Procedure details

To a solution of methyl 6-chloro-2-[(4-methoxybenzyl)amino]pyridine-3-carboxylate (1.0 g) in trifluoroacetic acid (5 ml) was added anisole (0.5 ml), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, and the residue was subjected to azeotropic distillation with toluene. The obtained oil residue was diluted with ethyl acetate (80 ml), and the mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (596 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]CC2C=CC(OC)=CC=2)[C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:4][CH:3]=1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:6]1[C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC1=CC=C(C=C1)OC)C(=O)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to azeotropic distillation with toluene
ADDITION
Type
ADDITION
Details
The obtained oil residue was diluted with ethyl acetate (80 ml)
WASH
Type
WASH
Details
the mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC=C1C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 596 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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